N1-2-Naphthyl-alpha-asparagine

Catalog No.
S6606815
CAS No.
17139-56-9
M.F
C14H14N2O3
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-2-Naphthyl-alpha-asparagine

CAS Number

17139-56-9

Product Name

N1-2-Naphthyl-alpha-asparagine

IUPAC Name

3-amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C14H14N2O3/c15-12(8-13(17)18)14(19)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H,16,19)(H,17,18)

InChI Key

YRMVHTZHFWHHIU-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)N

N1-2-Naphthyl-alpha-asparagine is a derivative of the amino acid asparagine, characterized by the presence of a naphthyl group at the nitrogen atom. This compound is of interest due to its structural features that may influence its biological activity and potential applications in medicinal chemistry.

There is no current information available regarding the mechanism of action of N1-2-Naphthyl-alpha-asparagine in biological systems or its interaction with other compounds.

Due to the lack of research on this specific compound, no data exists on its safety or potential hazards. However, some general inferences can be made based on its components. Naphthalene itself can be irritating to the skin and eyes and may be harmful upon inhalation or ingestion []. Asparagine is a naturally occurring amino acid and is generally considered safe for consumption. However, caution should still be exercised when handling any unknown compound.

The chemical reactivity of N1-2-Naphthyl-alpha-asparagine primarily involves nucleophilic substitution reactions, where the naphthyl group can participate in various coupling reactions. For instance, it can undergo reactions with electrophiles, leading to the formation of more complex structures. Additionally, the amino acid functionality allows for peptide bond formation, making it suitable for incorporation into peptide sequences.

N1-2-Naphthyl-alpha-asparagine exhibits notable biological activities, particularly in the context of enzyme inhibition and receptor interaction. Compounds with similar structures have been studied for their ability to modulate biological pathways, including those involved in inflammation and cancer progression. The naphthyl moiety may enhance binding affinity to specific targets due to its hydrophobic nature and ability to participate in π-π stacking interactions.

The synthesis of N1-2-Naphthyl-alpha-asparagine typically involves several steps:

  • Starting Material: The synthesis often begins with commercially available asparagine.
  • Naphthyl Group Introduction: The naphthyl group can be introduced via nucleophilic substitution reactions, where an appropriate naphthyl halide reacts with an amine derivative of asparagine.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to isolate the desired compound in high yield.

For instance, one method involves the reaction of asparagine with 2-fluoro-5-iodonitrobenzene followed by reduction and cyclization steps to yield N1-2-Naphthyl-alpha-asparagine .

N1-2-Naphthyl-alpha-asparagine has potential applications in:

  • Pharmaceutical Development: As a building block for peptide synthesis or as an active pharmaceutical ingredient in drug formulations targeting specific biological pathways.
  • Biochemical Research: Utilized in studies exploring enzyme mechanisms or receptor-ligand interactions due to its unique structural properties.

Interaction studies involving N1-2-Naphthyl-alpha-asparagine focus on its binding affinity to various enzymes and receptors. These studies often employ techniques such as surface plasmon resonance or fluorescence spectroscopy to assess binding kinetics and affinities. The naphthyl group enhances its interaction profile, potentially leading to increased specificity and potency against target proteins.

N1-2-Naphthyl-alpha-asparagine shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructure FeaturesBiological Activity
N1-Phenyl-alpha-asparaginePhenyl group instead of naphthylPotential anti-inflammatory effects
N1-Naphtyl-beta-alanineNaphthyl group on beta positionNeuroprotective properties
N1-(4-Methylphenyl)-alpha-asparaginePara-substituted phenyl groupAnticancer activity

Uniqueness of N1-2-Naphthyl-alpha-asparagine

The uniqueness of N1-2-Naphthyl-alpha-asparagine lies in its specific naphthyl substitution at the nitrogen atom, which may confer distinct physicochemical properties compared to other derivatives. This structural feature can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development in medicinal chemistry.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

258.10044231 g/mol

Monoisotopic Mass

258.10044231 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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